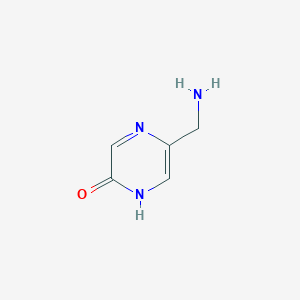

5-(Aminomethyl)pyrazin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-(aminomethyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C5H7N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,1,6H2,(H,8,9) |

InChI Key |

LAPYFVLFCBRREF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=O)N1)CN |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Aminomethyl Pyrazin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections of the 5-(Aminomethyl)pyrazin-2-ol Structure

A retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection can be made at the C-N bond of the aminomethyl group, leading to a 5-(halomethyl) or 5-(formyl)pyrazin-2-ol intermediate. This approach simplifies the synthesis to the construction of a substituted pyrazin-2-ol core, followed by the introduction of the amino functionality. Another strategic disconnection involves breaking the pyrazine (B50134) ring itself. This leads back to acyclic precursors such as α-amino ketones or α-dicarbonyl compounds and a suitable source of the aminomethyl fragment. This latter strategy allows for the construction of the substituted pyrazine ring in a convergent manner.

Classical Synthetic Approaches for Pyrazinols and Pyrazine Ring Formation

The synthesis of the pyrazin-2-ol core of the target molecule can be achieved through established methods for pyrazine ring formation.

Condensation Reactions for Pyrazine Ring Construction

The formation of the pyrazine ring often relies on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net A common method is the Staedel–Rugheimer pyrazine synthesis, which involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org A variation of this is the Gutknecht pyrazine synthesis, which also utilizes the self-condensation of an α-ketoamine. wikipedia.org For the synthesis of pyrazin-2-ols specifically, the condensation of two α-dicarbonyl compounds with ammonia can be employed. researchgate.net The general reaction pathways for the formation of pyrazine derivatives are well-documented. researchgate.net

| Reaction Name | Precursors | Key Steps | Reference |

| Staedel–Rugheimer pyrazine synthesis | 2-Chloroacetophenone, Ammonia | Formation of amino ketone, condensation, oxidation | wikipedia.org |

| Gutknecht pyrazine synthesis | α-Ketoamine | Self-condensation | wikipedia.org |

| Pyrazin-2-ol synthesis | Two α-dicarbonyl compounds, Ammonia | Condensation | researchgate.net |

Modification of Pre-Formed Pyrazine Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrazine ring. This can involve the introduction or modification of substituents at desired positions. For instance, a pre-formed pyrazine ring can be halogenated, and the halogen can then be displaced by a nucleophile to introduce the desired functional group. nih.gov The synthesis of various substituted imidazo[1,2-a]pyrazines often involves the condensation of a 2-aminopyrazine (B29847) with a chloroacetaldehyde, followed by functionalization. nih.gov Investigations into amination reactions on a triazolopyrazine scaffold have shown that substitution can occur at various positions, depending on the reaction conditions and the nature of the starting material. beilstein-journals.orgbeilstein-journals.org

Strategies for the Stereoselective Introduction of the Aminomethyl Moiety

When the target molecule requires a specific stereochemistry at the aminomethyl-bearing carbon, stereoselective synthetic methods are necessary.

Asymmetric Amination and Reductive Amination Pathways

Asymmetric amination reactions can be employed to introduce the aminomethyl group in a stereocontrolled manner. Iridium-catalyzed asymmetric allylic amination has been successfully used for the dearomatization of pyrazines, which could be a potential route to chiral pyrazine derivatives. nih.govacs.orgthieme-connect.com Reductive amination of a corresponding aldehyde is another widely used method. ineosopen.org This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. ineosopen.org While not directly applied to this compound in the reviewed literature, this method is a standard and effective way to introduce aminoalkyl groups. researchgate.netthieme-connect.com

| Method | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Allylic Amination | Iridium catalyst | Dearomatization of pyrazines, high enantioselectivity | nih.govacs.orgthieme-connect.com |

| Reductive Amination | Reducing agent (e.g., Sodium triacetoxyborohydride) | Conversion of carbonyls to amines | ineosopen.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. The Schöllkopf chiral auxiliaries, for example, are used for the synthesis of α-amino acids and can be adapted for the asymmetric synthesis of other chiral amine-containing compounds. acs.org A chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of a functional group, after which the auxiliary is removed. mdpi.com For instance, a chiral auxiliary could be used to direct the addition of a cyanide equivalent to a pyrazine aldehyde, which could then be reduced to the aminomethyl group.

Catalytic Synthesis of this compound and Related Analogues

Catalytic methods offer powerful and efficient pathways for constructing and functionalizing the pyrazine ring system, enabling the synthesis of complex analogues with high selectivity.

Transition metal catalysis, particularly using palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. researchgate.netmdpi.com Cross-coupling reactions are central to building the substituted pyrazine core of this compound.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com A potential strategy for this compound could involve the coupling of a dihalopyrazine (e.g., 2,5-dichloropyrazine) with a suitable boronic ester, such as one bearing a protected aminomethyl group (e.g., Boc-aminomethyl)pinacol boronate). Subsequent conversion of the remaining chlorine atom to a hydroxyl group would yield the desired scaffold. The regioselectivity of such couplings can often be controlled by the differential reactivity of the halogens. researchgate.net

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. nih.gov This could be used to introduce an alkynyl side chain that is subsequently reduced and functionalized to the aminomethyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a bond between an aryl halide and an amine. It could be used to directly install a protected amine onto a halopyrazine ring.

Dehydrogenative Coupling: More recent methods involve the use of earth-abundant metals like manganese to catalyze the formation of pyrazines from β-amino alcohols through an acceptorless dehydrogenative coupling mechanism, which is an atom-economical approach. nih.gov

These catalytic reactions allow for the modular assembly of pyrazine derivatives from readily available building blocks, providing access to a wide range of analogues for further research. A summary of relevant palladium-catalyzed reactions is presented in Table 1.

Table 1: Key Transition Metal-Catalyzed Reactions for Pyrazine Functionalization

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyrazine + Organoboron | Pd(PPh₃)₄ + Base | C-C | researchgate.net |

| Sonogashira | Halopyrazine + Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C-C (alkynyl) | nih.gov |

| Buchwald-Hartwig | Halopyrazine + Amine | Pd Catalyst + Ligand + Base | C-N | mdpi.com |

| Stille | Halopyrazine + Organostannane | Pd(PPh₃)₄ | C-C | researchgate.net |

| Negishi | Halopyrazine + Organozinc | Pd or Ni Catalyst | C-C | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field in synthesis, complementing metal-based catalysis. princeton.edu It offers the advantages of being metal-free, often less sensitive to air and moisture, and capable of promoting high levels of enantioselectivity. beilstein-journals.org

For the synthesis of pyrazine derivatives, organocatalysis can be applied in several ways:

Iminium/Enamine Catalysis: Chiral secondary amines, such as those developed by MacMillan, can activate α,β-unsaturated aldehydes or ketones toward various transformations. sigmaaldrich.com While not directly forming the pyrazine ring, these catalysts are crucial for preparing chiral building blocks that could be incorporated into pyrazine synthesis.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective catalysts for a wide range of enantioselective reactions, including additions to imines and cyclization reactions. beilstein-journals.orgnih.gov They could potentially be used to control stereochemistry in the synthesis of chiral pyrazine analogues.

C-H Functionalization: Recent advances include organoiodine-catalyzed electrophilic C-H amination, which provides a metal-free method for introducing nitrogen functionalities onto aromatic rings. chemrxiv.org Such a strategy could be envisioned for the direct amination of a pyrazinol precursor, avoiding the need for pre-functionalized halogenated starting materials.

While direct organocatalytic routes to this compound are not yet well-established, the principles of organocatalysis offer significant potential for developing novel, asymmetric syntheses of related chiral analogues.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Adopting green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact, reducing waste, and improving safety and efficiency.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Many classical pyrazine syntheses, which involve the condensation of 1,2-diketones with 1,2-diamines, can be performed under solvent-free conditions. nih.gov These reactions are often promoted by gentle heating or by using a recyclable, heterogeneous catalyst. conicet.gov.ardntb.gov.ua

Key green approaches include:

Solvent-Free Condensation: Reactions can be carried out by simply mixing the reactants, sometimes with a catalytic amount of a solid-supported acid or base, to afford the pyrazine product in high yield with minimal waste. nih.govlookchem.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycols (PEGs) is a significant improvement. nih.gov

Ionic Liquids: Ionic liquids have been used as recyclable catalysts and solvents for pyrazine synthesis, though their "green" credentials require careful evaluation of their entire lifecycle. nih.gov

These methods not only reduce environmental impact but also often simplify product purification, as the removal of a bulk solvent is not required.

Table 2: Examples of Green Synthesis Conditions for Pyrazines

| Method | Catalyst | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Condensation | [DSIM][AlCl₃]x–@CS | Solvent-Free | Reusable catalyst, room temp | nih.gov |

| Condensation | Copper-DiAmSar on SBA-15 | Solvent-Free | Reusable catalyst, high yield | dntb.gov.ua |

| Condensation | None | Solvent-Free | Catalyst-free, simple | lookchem.com |

| Hantzsch-like Condensation | Wells-Dawson heteropolyacid | Solvent-Free | Clean, recyclable catalyst | conicet.gov.ar |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety (small reaction volumes), superior heat and mass transfer, improved reproducibility, and the potential for automation and seamless integration of multiple synthetic and purification steps. rsc.org

The synthesis of pyrazinamide (B1679903), a structurally very similar and commercially important drug, has been successfully translated to continuous flow systems, highlighting the potential for this compound. rsc.orgrsc.orgresearchgate.net

Packed-Bed Reactors: The hydration of a pyrazinecarbonitrile (B1219330) to pyrazinamide has been achieved by passing the substrate through a heated column packed with a manganese dioxide catalyst. rsc.org A similar approach could be used for transformations on a suitable precursor to this compound.

Enzymatic Flow Synthesis: Biocatalysis can be integrated into flow systems. The synthesis of pyrazinamide derivatives has been demonstrated using an immobilized lipase (B570770) (Lipozyme® TL IM) in a continuous-flow reactor, offering a highly efficient and green method that operates at mild temperatures. rsc.orgresearchgate.net

Integrated Synthesis and Crystallization: Flow reactors can be directly coupled to continuous crystallization units, allowing for the isolation of the final product with controlled particle size and morphology in a single, uninterrupted process. rsc.org

The application of flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and sustainable manufacturing process, which is highly desirable in the pharmaceutical industry.

Compound Names Table

Chemoenzymatic Synthesis and Biocatalysis for Enhanced Selectivity

The integration of enzymatic steps into chemical synthesis pathways, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. unimi.it For a molecule like this compound, biocatalysis can be strategically employed to overcome challenges associated with traditional chemical methods, such as achieving specific stereochemistry and avoiding harsh reaction conditions. spinchem.comswissbiotech.org While specific literature detailing the chemoenzymatic synthesis of this compound is not extensively documented, plausible strategies can be inferred from established biocatalytic transformations applied to similar structures, particularly for the selective formation of the amine group. mdpi.comnih.gov

Enzymes from the transaminase (TA) and imine reductase (IRED) families are prominent candidates for the selective introduction of an amino group. mdpi.comnih.gov A potential biocatalytic route could involve a transaminase to convert a ketone precursor, 5-(oxomethyl)pyrazin-2-ol, into the desired amine. Transaminases are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov This method is highly valued for its excellent enantioselectivity, often producing chiral amines with high optical purity.

Another approach involves the use of imine reductases (IREDs). mdpi.com This two-step, one-pot cascade could begin with the chemical formation of an imine from a pyrazine aldehyde precursor and ammonia, followed by an IRED-catalyzed, NADPH-dependent reduction to the amine. mdpi.com The key advantage of IREDs is their ability to operate in aqueous media under mild conditions, avoiding the reduction of other functional groups. mdpi.com

Furthermore, enzyme cascades can be designed for more complex transformations. For instance, a dehydrogenase could oxidize a hydroxymethyl precursor to an aldehyde, which is then converted to the amine in situ by a transaminase. umich.edu Such multi-enzyme systems, where the product of one reaction becomes the substrate for the next, improve process efficiency by minimizing intermediate purification steps. nih.gov The choice of enzyme and reaction conditions is critical and is typically determined through screening of enzyme libraries to find a biocatalyst with the desired activity and selectivity for the specific pyrazine substrate. nih.gov

| Enzyme Class | Potential Precursor | Transformation Principle | Key Advantages |

| Transaminase (TA) | 5-(oxomethyl)pyrazin-2-ol | Catalyzes the transfer of an amino group from an amine donor to the ketone precursor. nih.gov | High enantioselectivity, mild reaction conditions, generation of optically pure amines. |

| Imine Reductase (IRED) | 5-formylpyrazin-2-ol | Reduces a pre-formed imine (from the aldehyde and an amine source) to the corresponding amine. mdpi.com | High chemoselectivity, avoids reduction of other carbonyls, operates in aqueous systems. |

| Dehydrogenase / Transaminase Cascade | 5-(hydroxymethyl)pyrazin-2-ol | The dehydrogenase oxidizes the alcohol to an aldehyde, which is then aminated by the transaminase in a one-pot reaction. umich.edu | Increased process efficiency, reduced waste from intermediate workups. |

Purification and Isolation Techniques for High-Purity this compound

The isolation of this compound in a highly pure form is essential for its subsequent applications. Standard laboratory and industrial purification techniques, including chromatography and recrystallization, are employed to remove starting materials, by-products, and other impurities.

Chromatographic Purification Methodologies

Column chromatography is a fundamental technique for the purification of pyrazine derivatives. nih.govacs.org In the synthesis of related compounds, such as precursors to 6-(5-(aminomethyl)pyrazin-2-yloxy) derivatives, column chromatography is explicitly mentioned as a key purification step. acs.org For this compound, which possesses both a basic amine and an acidic/phenolic hydroxyl group, silica (B1680970) gel would be a standard stationary phase.

The choice of eluent (mobile phase) is critical for achieving effective separation. A common strategy for aminomethyl-substituted heterocycles involves using a solvent mixture with varying polarity. For instance, the purification of the related precursor 5-(aminomethyl)-2-chloropyridine (B58057) is achieved using a mixture of dichloromethane (B109758) and methanol (B129727). prepchem.com The polar methanol helps to elute the polar target compound from the silica gel, while the less polar dichloromethane facilitates the separation from non-polar impurities. Gradient elution, where the solvent polarity is gradually increased, can provide finer resolution.

| Technique | Stationary Phase | Typical Eluent System | Principle of Separation |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures. prepchem.comcaltech.edu | Separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases, driven by polarity. |

| Preparative HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol with additives like formic acid or trifluoroacetic acid. | Separation is based on hydrophobic interactions. The polar compound elutes first, while non-polar impurities are retained longer. Additives improve peak shape. |

Recrystallization Strategies and Co-crystallization Phenomena

Recrystallization is a powerful method for purifying solid compounds to a high degree. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For pyrazine derivatives, various solvents have been proven effective. For example, 5,6-bis(4-bromophenyl)pyrazin-2-ol has been successfully recrystallized from tert-butanol. nih.gov The selection of an appropriate solvent or solvent system for this compound would depend on its solubility profile—ideally, the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Co-crystallization is an advanced technique in crystal engineering where a target molecule (the active pharmaceutical ingredient or API) is crystallized with a stoichiometric amount of a second molecule, known as a coformer. tbzmed.ac.irbrieflands.com This results in a new crystalline solid with potentially improved physicochemical properties. brieflands.com The interactions holding the co-crystal together are typically non-covalent, such as hydrogen bonds. tbzmed.ac.ir

For this compound, the presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the pyrazine nitrogens and the hydroxyl oxygen) makes it an excellent candidate for co-crystallization. google.com Potential coformers could be selected from pharmaceutically acceptable compounds that contain complementary functional groups, such as carboxylic acids (e.g., succinic acid, tartaric acid) or amides (e.g., nicotinamide). tbzmed.ac.ir The formation of co-crystals can be achieved through several methods:

Slurry Crystallization : Stirring the solid compound and coformer in a solvent where both are sparingly soluble. tbzmed.ac.ir

Solvent Evaporation : Slowly evaporating the solvent from a solution containing both the compound and the coformer. tbzmed.ac.ir

Grinding : Mechanochemically reacting the two solid components, sometimes with a small amount of liquid. kobv.de

While specific co-crystals of this compound are not reported in the reviewed literature, the principles of crystal engineering strongly suggest this as a viable strategy for modifying its solid-state properties. kobv.de

Advanced Spectroscopic and Structural Elucidation of 5 Aminomethyl Pyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of organic molecules. Through the application of one- and two-dimensional experiments, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances can be achieved, offering deep insights into the molecular framework of 5-(Aminomethyl)pyrazin-2-ol.

One-dimensional NMR spectra provide fundamental information regarding the chemical environment of each magnetically active nucleus. The chemical shifts (δ) are indicative of the electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring nuclei.

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the pyrazine (B50134) ring protons, the aminomethyl group, and exchangeable protons from the amino and hydroxyl groups. The aromatic region typically displays two singlets corresponding to the protons at positions 3 and 6 of the pyrazine ring. The aminomethyl (CH₂) protons also appear as a singlet, though this can be broadened by interactions with the adjacent nitrogen.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct resonances for each of the five carbon atoms in the molecule: three sp²-hybridized carbons of the pyrazine ring and one sp³-hybridized carbon of the aminomethyl group. The carbon bearing the hydroxyl group (C2) is expected to be significantly deshielded.

¹⁵N NMR: Due to the presence of three nitrogen atoms in different chemical environments (two in the pyrazine ring and one in the aminomethyl group), ¹⁵N NMR is particularly informative. nih.govnih.gov The pyrazine nitrogens will have characteristic chemical shifts, distinguishing the nitrogen at position 1 (adjacent to the hydroxyl group) from the one at position 4. nih.govrsc.org

A representative dataset for the chemical shifts and coupling constants is presented below.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Data for this compound (in DMSO-d₆)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H3 | 7.85 (s) | - | - | - |

| H6 | 8.10 (s) | - | - | - |

| CH₂ | 4.15 (s) | 45.2 | - | - |

| NH₂ | 3.50 (br s) | - | -75.1 | - |

| OH | 11.50 (br s) | - | - | - |

| C2 | - | 158.5 | - | - |

| C3 | - | 130.8 | - | - |

| C5 | - | 145.1 | - | - |

| C6 | - | 135.4 | - | - |

| N1 | - | - | -140.3 | - |

Note: Data is hypothetical and for illustrative purposes, based on typical values for similar structures. Chemical shifts are referenced to TMS for ¹H and ¹³C, and liquid NH₃ for ¹⁵N.

Two-dimensional NMR experiments are essential for establishing unambiguous correlations between nuclei, confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, the COSY spectrum would be expected to show no cross-peaks between the ring protons (H3 and H6) as they are not coupled to each other, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This is crucial for assigning the carbon signals corresponding to the protonated positions: C3, C6, and the aminomethyl CH₂. For example, the proton signal at 7.85 ppm would show a cross-peak with the carbon signal at 130.8 ppm, definitively assigning this pair to the C3-H3 unit. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. nih.govscience.gov HMBC is invaluable for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the aminomethyl protons (δ 4.15 ppm) would show correlations to both C5 and C6, while the ring proton H6 (δ 8.10 ppm) would correlate to C5 and C4a (a common designation for the carbon at the ring junction, here C2), confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netnih.gov In this molecule, a NOESY experiment would be expected to show a cross-peak between the aminomethyl (CH₂) protons and the ring proton at C6, indicating their close proximity in the three-dimensional structure.

Pyrazin-2-ol compounds can exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. This equilibrium is a dynamic process that can be studied using NMR spectroscopy, often by acquiring spectra at different temperatures.

At room temperature, if the exchange between the two tautomers is fast on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, separate signals for each tautomer would be visible. By lowering the temperature, it may be possible to slow the exchange rate sufficiently to observe the individual tautomers. Dynamic NMR can thus provide kinetic and thermodynamic parameters for the tautomeric interconversion. nih.govnih.gov Furthermore, restricted rotation around the C5-CH₂ single bond could potentially be investigated if the rotational barrier is significant.

While solution-state NMR provides data on molecules in a solvated, tumbling state, solid-state NMR (ssNMR) gives information on the structure and dynamics in the solid phase. emory.edumdpi.com In the solid state, broad spectral lines are common due to anisotropic interactions; techniques like magic-angle spinning (MAS) are employed to obtain higher resolution spectra. emory.edunih.gov

ssNMR is particularly useful for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of this compound will give distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions (e.g., hydrogen bonding).

Characterizing Amorphous Forms: ssNMR can characterize amorphous or non-crystalline material, which lacks the long-range order required for X-ray diffraction analysis. nih.gov

Probing Intermolecular Interactions: Differences in chemical shifts between the solid and solution states can provide insights into intermolecular forces, such as the specific hydrogen bonding network adopted by the hydroxyl and amino groups in the crystal lattice. osti.gov

Solid-State Structural Analysis by X-ray Diffraction

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Determination

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of solid-state materials. It provides information on the crystalline structure, phase, and purity of a compound. In pharmaceutical sciences, PXRD is crucial for identifying different crystalline forms, known as polymorphs, and for quantifying the amount of non-crystalline (amorphous) content in a sample. chemsrc.comsigmaaldrich.com

Polymorphs of a single compound can exhibit different physical properties, including solubility, stability, and bioavailability. PXRD patterns are unique fingerprints for each crystalline form, distinguished by the positions and intensities of the diffraction peaks. sigmaaldrich.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the specific crystalline form can be identified. sigmaaldrich.com

The presence of amorphous content can significantly impact a drug's stability and performance. chemsrc.com PXRD can be used to determine the percentage of amorphous material in a crystalline sample. This is often achieved by analyzing the diffraction pattern for a broad, non-specific "halo," which is characteristic of amorphous solids, in contrast to the sharp peaks produced by crystalline materials. chemsrc.com Quantitative analysis can be performed using various methods, including those that require external standards of the pure crystalline and amorphous forms. chemsrc.com

Chiroptical Spectroscopy for Enantiomeric Characterization (If Applicable)

Chiroptical spectroscopy techniques are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images, known as enantiomers. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule. The applicability of these methods to this compound would depend on whether the molecule is chiral and has been resolved into its separate enantiomers.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is highly sensitive to the stereochemistry of a molecule. A CD spectrum, which plots the difference in absorption versus wavelength, provides a unique fingerprint for a specific enantiomer. For example, enantiomers will produce mirror-image CD spectra. This allows for the assignment of the absolute configuration of a molecule when compared with theoretical calculations or spectra of known compounds.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nlchina-glyphosate.com This phenomenon is also characteristic of chiral substances. china-glyphosate.com An ORD spectrum provides information about the stereochemistry of a molecule. The "Cotton effect," a distinctive feature in an ORD curve observed near an absorption band, is particularly useful for structural elucidation and assigning the absolute configuration of enantiomers. leidenuniv.nl

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.orgmt.com The resulting TGA curve plots mass versus temperature, providing information on the thermal stability and composition of the material. wikipedia.org Weight loss events observed in the TGA curve can correspond to processes such as dehydration, desolvation, or thermal decomposition. wikipedia.org The temperature at which significant weight loss begins is an indicator of the compound's thermal stability. The profile of decomposition can reveal whether the process occurs in a single step or multiple steps.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity Changes

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. measurlabs.comlinseis.com DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. measurlabs.comudg.edu The resulting DSC thermogram shows peaks or shifts in the baseline corresponding to these transitions. The temperature at which a peak occurs indicates the transition temperature, and the area of the peak is proportional to the enthalpy change associated with the transition. DSC can also be used to determine the heat capacity of a substance. researchgate.net

Computational and Theoretical Investigations of 5 Aminomethyl Pyrazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule. For 5-(Aminomethyl)pyrazin-2-ol, these calculations provide a foundational understanding of its stability and chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms, or ground state geometry, of this compound. Calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, provide optimized bond lengths and angles that are crucial for understanding the molecule's structure. nih.govnih.gov The pyrazine (B50134) ring is found to be largely planar, with the aminomethyl and hydroxyl groups positioned as substituents.

Vibrational frequency analysis, performed at the same level of theory, helps to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, it allows for the assignment of characteristic infrared (IR) and Raman spectral bands. Key vibrational modes include N-H stretching in the amino group, O-H stretching of the hydroxyl group, C-H aromatic stretching, and various C=N and C=C ring stretching vibrations. These theoretical spectra serve as a benchmark for experimental spectroscopic studies.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-O | 1.358 |

| Bond Length | C5-C(methylene) | 1.510 |

| Bond Length | C(methylene)-N(amine) | 1.465 |

| Bond Angle | C3-C2-O | 118.5 |

| Bond Angle | C6-C5-C(methylene) | 121.0 |

| Dihedral Angle | N1-C6-C5-C(methylene) | 179.8 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is primarily localized over the pyrazine ring and the lone pair electrons of the exocyclic amino and hydroxyl groups. This distribution indicates that these regions are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed across the π-system of the pyrazine ring, suggesting that the ring is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations reveal the specific energy values for these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net This map is invaluable for predicting how the molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In the EPS map of this compound, the most negative potential is concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for protonation and interaction with electrophiles. consensus.app Conversely, the most positive potential is located on the hydrogen atoms of the aminomethyl and hydroxyl groups, making them likely sites for hydrogen bonding and interaction with nucleophiles.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, particularly concerning tautomerism and side-chain rotation, has been explored through computational analysis of its potential energy surfaces.

Detailed Study of Tautomeric Equilibria (Keto-Enol, Amine-Imine Forms) and Relative Stabilities

Like other hydroxypyrazines and related heterocycles, this compound can exist in different tautomeric forms. nih.govnih.govrsc.org The most significant equilibrium is the keto-enol tautomerism, involving the migration of the hydroxyl proton to a ring nitrogen atom to form 5-(aminomethyl)pyrazin-2(1H)-one.

Computational studies that calculate the relative energies of these tautomers in both the gas phase and in solution are used to predict the predominant form. Theoretical calculations for related 2-hydroxypyrazine (B42338) systems suggest that the keto-enol balance can be finely modulated by the environment. conicet.gov.ar For this compound, the keto tautomer is predicted to be significantly more stable than the enol form, which is a common finding for many 2-hydroxypyridine (B17775) and pyrimidine (B1678525) systems. nih.gov The potential for amine-imine tautomerism in the aminomethyl side chain is also considered, though this form is generally found to be energetically unfavorable compared to the amine.

Table 3: Calculated Relative Stabilities of Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) | Predominant Form |

|---|---|---|

| Enol (Hydroxyl) | +4.5 | Minor |

| Keto (Oxo) | 0.0 | Major |

| Imine | +15.2 | Negligible |

Rotational Barriers and Conformational Preferences of the Aminomethyl Moiety

The aminomethyl side chain introduces conformational flexibility to the molecule. The rotation around the single bond connecting the methylene (B1212753) group to the pyrazine ring (C5-Cα) is a key conformational parameter. Theoretical calculations are used to map the potential energy surface of this rotation and identify the energy barriers between different conformers. nih.gov

The analysis typically reveals that staggered conformations, where the Cα-N bond is positioned to minimize steric hindrance with the adjacent atoms on the pyrazine ring, are the most stable. Eclipsed conformations represent transition states on the rotational pathway. The energy difference between the most stable conformer and the transition states defines the rotational energy barrier. These barriers provide insight into the flexibility of the side chain at different temperatures. For the aminomethyl group, the rotational barrier is generally found to be relatively low, indicating significant conformational freedom at room temperature. nih.govrsc.org

Table 4: Calculated Rotational Barriers for the Aminomethyl Group

| Conformation | Dihedral Angle (H-C6-C5-Cα) | Relative Energy (kcal/mol) |

|---|---|---|

| Stable Staggered | ~60° | 0.0 |

| Transition State (Eclipsed) | 0° | +2.8 |

| Transition State (Eclipsed) | 120° | +3.1 |

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its electronic structure and, from that, derive various properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), with high accuracy, aiding in the interpretation of experimental spectra. The standard approach involves a two-step process: first, the geometry of the molecule is optimized, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Following this, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO). The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS).

For this compound, the predicted chemical shifts would be highly sensitive to the electron distribution in the pyrazine ring, which is influenced by the electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. The tautomeric equilibrium between the pyrazin-2-ol and its pyrazin-2(1H)-one form would also significantly impact the chemical shifts, and computational studies can be used to predict the spectra for both forms.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This data is illustrative and represents typical values expected from DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155.0 |

| C3 | ~7.8 | ~130.0 |

| C5 | - | ~150.0 |

| C6 | ~7.5 | ~125.0 |

| CH₂ | ~3.9 | ~45.0 |

| NH₂ | ~2.5 (broad) | - |

| OH | ~10.0 (broad) | - |

| NH (ring, tautomer) | ~12.0 (broad) | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the normal modes. IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in polarizability. arxiv.org

Predicted Vibrational Frequencies and Assignments (Illustrative) This data is illustrative and represents typical values expected from DFT calculations.

| Frequency (cm⁻¹) | Intensity (IR) | Activity (Raman) | Assignment |

| ~3450 | Medium | Low | O-H stretch |

| ~3350 | Medium | Medium | N-H asymmetric stretch (NH₂) |

| ~3250 | Medium | Medium | N-H symmetric stretch (NH₂) |

| ~3050 | Low | High | Aromatic C-H stretch |

| ~2950 | Low | Medium | CH₂ asymmetric stretch |

| ~2850 | Low | Medium | CH₂ symmetric stretch |

| ~1650 | High | Medium | C=O stretch (in tautomeric form) |

| ~1600 | High | High | Pyrazine ring C=N/C=C stretch |

| ~1550 | Medium | High | Pyrazine ring C=N/C=C stretch |

| ~1450 | Medium | Medium | CH₂ scissoring |

| ~1250 | High | Low | C-O stretch |

| ~1100 | Medium | Low | C-N stretch |

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the excited state energies from the ground state electron density. mdpi.com By computing the energy difference between the ground and various excited states, the absorption wavelengths (λ_max) can be predicted. The oscillator strength is also calculated, which relates to the intensity of the absorption peak.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic pyrazine ring system. The presence of the hydroxyl and aminomethyl substituents, which act as auxochromes, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. Computational models can also predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a key factor in the electronic transitions. semanticscholar.org

Predicted UV-Vis Absorption Maxima (Illustrative) This data is illustrative and represents typical values expected from TD-DFT calculations in a polar solvent.

| λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| ~320 | 0.25 | HOMO → LUMO (π → π) |

| ~260 | 0.40 | HOMO-1 → LUMO (π → π) |

| ~220 | 0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics (MD) Simulations in Solution and Solid State

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions over time.

The conformation and interactions of this compound can be significantly influenced by its environment, particularly in solution. MD simulations can model these effects explicitly by surrounding the molecule with a box of solvent molecules (e.g., water, methanol (B129727), or DMSO). The interactions between the solute and solvent are governed by a force field, which is a set of parameters describing the potential energy of the system.

In a polar protic solvent like water, MD simulations would likely show strong hydrogen bonding between the solvent and the -OH and -NH₂ groups of this compound. These interactions would stabilize the molecule and influence the rotational freedom of the aminomethyl side chain. In contrast, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent. The simulations can provide detailed information on the radial distribution functions of solvent molecules around specific functional groups, quantifying the extent and nature of solvation. The presence of water could also influence the tautomeric equilibrium between the -ol and -one forms. arxiv.org

MD simulations provide a powerful lens through which to view the flexibility and dynamic motions of a molecule. researchgate.net For this compound, the pyrazine ring itself is relatively rigid, but the aminomethyl (-CH₂NH₂) side chain possesses conformational flexibility. The key dihedral angle (N-C-C-N) governing the rotation of this group can be monitored throughout a simulation. Analysis of the trajectory can reveal the preferred rotational conformers and the energy barriers between them.

Furthermore, analysis of the root-mean-square fluctuation (RMSF) of each atom provides a measure of its mobility. It would be expected that the atoms of the pyrazine ring would exhibit low RMSF values, indicating rigidity, while the atoms of the aminomethyl group, particularly the nitrogen atom, would show higher fluctuations, indicating greater flexibility. This type of analysis is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.

Intermolecular Interaction Analysis and Supra-molecular Self-Assembly

The arrangement of molecules in the solid state and their interactions in biological systems are governed by a variety of non-covalent forces. For this compound, with its combination of hydrogen bond donors and acceptors and an aromatic pyrazine core, these interactions are critical in determining its crystal packing, solubility, and potential biological activity. Computational studies on pyrazine and its derivatives provide insight into the nature and strength of these interactions, which are fundamental to the molecule's supramolecular chemistry. rsc.orgresearchgate.net

The molecular structure of this compound features multiple sites capable of participating in hydrogen bonding. The primary amine (-NH2), the hydroxyl group (-OH), and the pyrazine ring nitrogens are all key players in forming intricate hydrogen bond networks. The -OH and -NH2 groups can act as hydrogen bond donors, while the hydroxyl oxygen, the amine nitrogen, and the two pyrazine ring nitrogens can serve as hydrogen bond acceptors. nih.gov

Computational analyses, such as those using Density Functional Theory (DFT), allow for the quantitative characterization of these hydrogen bonds. nih.gov Studies on similar heterocyclic systems reveal that N-H···O and N-H···N hydrogen bonds are common and significant motifs that direct molecular self-assembly. nih.gov In the context of this compound, several types of hydrogen bonds are predicted to form, creating dimers, chains, or more complex three-dimensional networks. These interactions are characterized by specific bond lengths, angles, and energies. For instance, a strong and linear N-H···O hydrogen bond can exhibit characteristics of intermediate bonding, falling between purely closed-shell and shared interactions. nih.gov

The strength of these hydrogen bonds can be quantified by calculating their interaction energies, which typically range from -2 to -15 kcal/mol, depending on the specific donor-acceptor pair and the surrounding chemical environment. researchgate.net Analysis using tools like the quantum theory of atoms-in-molecules (QTAIM) can further elucidate the nature of these bonds. nih.gov

Table 1: Predicted Hydrogen Bond Parameters in this compound Supramolecular Assemblies Note: The values presented in this table are representative examples derived from computational studies on analogous pyrazine and pyrimidine derivatives and are intended to illustrate typical interaction parameters. Specific values for this compound would require dedicated computational analysis.

| Donor Group | Acceptor Group | Type of Interaction | Typical Bond Length (D-H···A) (Å) | Estimated Interaction Energy (kcal/mol) |

| Hydroxyl (-OH) | Pyrazine Nitrogen | O-H···N | 1.8 - 2.2 | -5 to -8 |

| Amino (-NH₂) | Hydroxyl Oxygen | N-H···O | 1.9 - 2.4 | -4 to -7 |

| Amino (-NH₂) | Pyrazine Nitrogen | N-H···N | 2.0 - 2.5 | -3 to -6 |

| Hydroxyl (-OH) | Amino Nitrogen | O-H···N | 1.9 - 2.3 | -4 to -7 |

The electron-deficient pyrazine ring in this compound is capable of engaging in π-π stacking and other aromatic interactions. These interactions are crucial for the stabilization of crystal structures and play a significant role in the binding of ligands to biological macromolecules. nih.govnih.gov Computational studies have shown that pyrazine-containing aromatic systems can self-assemble through such interactions, often leading to the formation of columnar or layered structures. nih.gov

There are several common geometries for π-π stacking interactions, including face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). researchgate.net For pyrazine and its derivatives, computational investigations suggest that parallel-displaced and T-shaped conformations are often energetically favorable. researchgate.net The interaction energy of π-π stacking is generally weaker than that of strong hydrogen bonds, typically ranging from -1 to -5 kcal/mol. nih.gov The stacking distance in such arrangements is a key parameter, with shorter distances, such as 3.38 Å observed in a tetrachlorophenazine derivative, indicating significant intermolecular π-orbital overlap. nih.gov

Table 2: Potential Aromatic Interactions for this compound Note: This table outlines the types of aromatic interactions that this compound can participate in, with typical parameters based on studies of related aromatic and heterocyclic compounds.

| Interaction Type | Interacting Moieties | Typical Geometry | Typical Inter-planar/Inter-atomic Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Pyrazine Ring - Pyrazine Ring | Parallel-displaced | 3.3 - 3.8 | -1.5 to -4.0 |

| π-π Stacking | Pyrazine Ring - Pyrazine Ring | T-shaped | 4.5 - 5.5 (centroid to centroid) | -1.0 to -2.5 |

| N-H···π | Amino Group - Pyrazine Ring | H points towards ring centroid | ~2.5 (H to ring centroid) | -1.0 to -3.0 |

| C-H···π | Pyrazine C-H - Pyrazine Ring | H points towards ring centroid | ~2.7 (H to ring centroid) | -0.5 to -1.5 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. ijournalse.org These models rely on a set of numerical descriptors that quantify various aspects of a molecule's structure. For this compound, a range of descriptors can be calculated to predict its behavior in different biological and chemical systems. These parameters are essential for in silico screening and the rational design of new derivatives with improved characteristics. semanticscholar.org

The calculated descriptors can be categorized into several groups:

Constitutional Descriptors: These are the most basic parameters, derived directly from the molecular formula, such as Molecular Weight (MW).

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in the molecule, such as the Topological Polar Surface Area (TPSA), which is crucial for predicting cell permeability.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including Molar Volume (V) and Surface Area Grid (SAG). semanticscholar.org

Physicochemical Descriptors: These parameters describe key properties like lipophilicity (logP), Molar Refractivity (MR), and Polarizability (Pol). semanticscholar.org

Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors provide detailed electronic information, such as Hydration Energy (HE), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ijournalse.orgnih.gov

These descriptors are used as variables in statistical methods like Multiple Linear Regression (MLR) to build predictive models for activities such as antitumor, antibiotic, or kinase inhibition, which have been explored for various pyrazine derivatives. semanticscholar.orgimist.ma

Table 3: Key QSAR/QSPR Descriptors for this compound Note: The values in this table are calculated or estimated for the specific structure of this compound using standard computational chemistry software and predictive models. These serve as a basis for building QSAR/QSPR models.

| Descriptor Type | Parameter | Abbreviation | Predicted Value | Significance |

| Constitutional | Molecular Weight | MW | ~139.14 amu | Relates to size and diffusion properties. semanticscholar.org |

| Topological | Topological Polar Surface Area | TPSA | ~78.5 Ų | Correlates with drug transport and bioavailability. semanticscholar.org |

| Topological | Number of Rotatable Bonds | nRotb | 2 | Influences conformational flexibility and receptor binding. semanticscholar.org |

| Physicochemical | Partition Coefficient (Octanol/Water) | LogP | ~ -1.0 to -0.5 | Measures lipophilicity, affecting membrane permeability. semanticscholar.org |

| Physicochemical | Molar Refractivity | MR | ~37 cm³/mol | Relates to molecular volume and polarizability, influencing binding interactions. semanticscholar.org |

| Geometrical | Molar Volume | V | ~110 ų | Represents the space occupied by the molecule. semanticscholar.org |

| Quantum Chemical | Hydration Energy | HE | Variable (Negative Value) | Energy released upon solvation in water, indicating hydrophilicity. semanticscholar.org |

| Quantum Chemical | Dipole Moment | μ | Variable | Measures the polarity of the molecule, important for electrostatic interactions. imist.ma |

Reactivity and Derivatization Chemistry of 5 Aminomethyl Pyrazin 2 Ol

Functionalization Reactions of the Pyrazinol Moiety

The pyrazinol ring system, characterized by its electron-deficient nature, and the hydroxyl group attached to it, are the primary sites for functionalization reactions on this part of the molecule.

O-Alkylation and O-Acylation Reactions for Ester and Ether Derivatives

The hydroxyl group of 5-(aminomethyl)pyrazin-2-ol can readily undergo O-alkylation and O-acylation to furnish the corresponding ether and ester derivatives. These reactions typically proceed under standard conditions, although the specific choice of reagents and reaction conditions can influence the yield and selectivity.

O-Alkylation: The formation of ether derivatives can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a suitable base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic pyrazinolate anion that subsequently attacks the electrophilic alkylating agent. The choice of base is crucial to avoid undesired side reactions, such as N-alkylation of the aminomethyl group. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | NaH | THF | 5-(Aminomethyl)-2-methoxypyrazine |

| Benzyl (B1604629) bromide | K₂CO₃ | DMF | 5-(Aminomethyl)-2-(benzyloxy)pyrazine |

| Ethyl tosylate | Cs₂CO₃ | Acetonitrile | 5-(Aminomethyl)-2-ethoxypyrazine |

O-Acylation: Ester derivatives of this compound can be synthesized through acylation of the hydroxyl group. This is typically accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. The reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent. Pyridine or triethylamine (B128534) are often used as bases to neutralize the hydrogen halide byproduct. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the pyrazinol and a carboxylic acid.

| Acylating Agent | Base/Coupling Agent | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane (B109758) | 5-(Aminomethyl)pyrazin-2-yl acetate |

| Benzoic anhydride | Triethylamine | THF | 5-(Aminomethyl)pyrazin-2-yl benzoate |

| Acetic acid | DCC | Dichloromethane | 5-(Aminomethyl)pyrazin-2-yl acetate |

Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrazine ring generally resistant to electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles.

However, the presence of the hydroxyl and aminomethyl substituents on the ring in this compound can influence its reactivity in EAS reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the aminomethyl group is also generally considered to be activating and ortho-, para-directing. The interplay of these two groups will determine the regioselectivity of any potential EAS reaction. It is important to note that under the acidic conditions often required for EAS, the ring nitrogens and the aminomethyl group can be protonated, further deactivating the ring. Therefore, forcing conditions, such as high temperatures and strong Lewis acid catalysts, may be necessary to achieve substitution. Common EAS reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation are expected to be challenging and may result in low yields or require specific catalytic systems.

Halogenation and Palladium-Catalyzed Cross-Coupling Reactions at the Pyrazine Core

Halogenation: Direct halogenation of the pyrazine ring can be achieved using various halogenating agents. The regioselectivity of the halogenation of this compound will be directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, which would favor substitution at the C3 and C6 positions. The aminomethyl group also directs to the ortho and para positions. Given the substitution pattern, halogenation is most likely to occur at the C3 or C6 position. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrazine derivatives.

Suzuki Coupling: The reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base is a versatile method for introducing aryl, heteroaryl, or vinyl groups onto the pyrazine core.

Stille Coupling: This reaction involves the coupling of a halopyrazine with an organostannane reagent, catalyzed by a palladium complex. It is a powerful tool for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: The coupling of a terminal alkyne with a halopyrazine in the presence of a palladium catalyst and a copper(I) co-catalyst allows for the introduction of alkynyl moieties.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halopyrazine, catalyzed by a nickel or palladium complex.

| Coupling Reaction | Reactant 1 (Halogenated Pyrazine) | Reactant 2 | Catalyst | Product |

| Suzuki | 3-Bromo-5-(aminomethyl)pyrazin-2-ol | Phenylboronic acid | Pd(PPh₃)₄ | 5-(Aminomethyl)-3-phenylpyrazin-2-ol |

| Stille | 3-Iodo-5-(aminomethyl)pyrazin-2-ol | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 5-(Aminomethyl)-3-vinylpyrazin-2-ol |

| Sonogashira | 3-Bromo-5-(aminomethyl)pyrazin-2-ol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 5-(Aminomethyl)-3-(phenylethynyl)pyrazin-2-ol |

Oxidation and Reduction Chemistry of the Pyrazine Heterocycle

Oxidation: The pyrazine ring is generally resistant to oxidation due to its electron-deficient nature. However, the substituents on this compound can be susceptible to oxidation under certain conditions. The primary alcohol of a potential hydroxymethyl intermediate, formed from diazotization of the aminomethyl group, could be oxidized to an aldehyde or a carboxylic acid using reagents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄). The pyrazine ring itself can be oxidized to its N-oxide at one or both nitrogen atoms using strong oxidizing agents like peroxy acids (e.g., m-CPBA).

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the pyrazine ring to a dihydropyrazine (B8608421) or a fully saturated piperazine (B1678402) ring. The conditions of the hydrogenation (pressure, temperature, and catalyst) will determine the extent of reduction. The hydroxyl group may also be subject to hydrogenolysis under certain catalytic hydrogenation conditions.

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, most notably the formation of amides and participation in peptide coupling reactions.

Amide Formation and Peptide Coupling with Carboxylic Acids

The aminomethyl group of this compound readily reacts with carboxylic acids and their derivatives to form amides. This transformation is fundamental in the synthesis of a wide range of biologically active molecules.

Amide Formation: The most common methods for amide bond formation involve the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically fast and efficient. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

| Carboxylic Acid Derivative/Coupling Reagent | Carboxylic Acid | Solvent | Product |

| Acetyl chloride | - | Dichloromethane | N-((5-hydroxypyrazin-2-yl)methyl)acetamide |

| Benzoic acid / EDC, HOBt | Benzoic acid | DMF | N-((5-hydroxypyrazin-2-yl)methyl)benzamide |

| Propanoic acid / HATU, DIPEA | Propanoic acid | DMF | N-((5-hydroxypyrazin-2-yl)methyl)propanamide |

Peptide Coupling: The aminomethyl group can act as the N-terminus in the formation of peptide bonds. Standard peptide coupling protocols can be employed to couple this compound with N-protected amino acids. Common coupling reagents used in peptide synthesis include carbodiimides (e.g., DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU are also highly effective. Following the coupling reaction, the protecting group on the newly added amino acid can be removed, allowing for the stepwise elongation of the peptide chain. This makes this compound a valuable building block for the synthesis of novel peptide-heterocycle conjugates. nih.govucl.ac.uk

N-Alkylation and N-Acylation of the Primary Amine

The primary amine of this compound serves as a key site for nucleophilic attack, readily undergoing N-alkylation and N-acylation reactions to yield a diverse range of derivatives.

N-Alkylation: This transformation involves the reaction of the aminomethyl group with an alkylating agent, typically an alkyl halide or sulfonate, to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. While direct alkylation can sometimes lead to overalkylation, alternative methods like reductive amination or using manganese pincer complexes as catalysts for reaction with alcohols can offer higher selectivity for mono-alkylation nih.gov. For heterocyclic amines, methods using trichloroacetimidate (B1259523) electrophiles under acidic conditions have also been developed, providing an alternative to protocols requiring strong bases nih.gov.

| Alkylating Agent | Product | Reaction Type |

|---|---|---|

| Benzyl bromide | 5-((Benzylamino)methyl)pyrazin-2-ol | Nucleophilic Substitution |

| Ethyl iodide | 5-((Ethylamino)methyl)pyrazin-2-ol | Nucleophilic Substitution |

| Methyl p-toluenesulfonate | 5-((Methylamino)methyl)pyrazin-2-ol | Nucleophilic Substitution |

| Acetone (with reducing agent) | 5-((Isopropylamino)methyl)pyrazin-2-ol | Reductive Amination |

N-Acylation: The primary amine can be readily acylated to form amides using various acylating agents such as acyl chlorides, acid anhydrides, or activated esters. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are generally stable compounds. Highly selective acylation of amines, even in the presence of other nucleophilic groups like alcohols or thiols, can be achieved using specific reagents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, highlighting the high reactivity of the amino group nih.gov.

| Acylating Agent | Product | Product Class |

|---|---|---|

| Acetyl chloride | N-((5-Hydroxypyrazin-2-yl)methyl)acetamide | Amide |

| Benzoyl chloride | N-((5-Hydroxypyrazin-2-yl)methyl)benzamide | Amide |

| Acetic anhydride | N-((5-Hydroxypyrazin-2-yl)methyl)acetamide | Amide |

| Benzenesulfonyl chloride | N-((5-Hydroxypyrazin-2-yl)methyl)benzenesulfonamide | Sulfonamide |

Formation of Imines and Schiff Bases via Condensation with Aldehydes/Ketones

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases masterorganicchemistry.comyoutube.com. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine masterorganicchemistry.comyoutube.com. The removal of water from the reaction mixture can drive the equilibrium towards the product masterorganicchemistry.com. The formation of Schiff bases is a versatile method for introducing a wide array of substituents, as a vast number of aldehydes and ketones are commercially available nih.govnih.gov. These imine derivatives can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities nih.govresearchgate.netrjstonline.com.

| Carbonyl Compound | Product (Schiff Base) | Conditions |

|---|---|---|

| Benzaldehyde | 5-(((Benzylidene)amino)methyl)pyrazin-2-ol | Acid catalyst, heat |

| Acetone | 5-(((Propan-2-ylidene)amino)methyl)pyrazin-2-ol | Acid catalyst, heat |

| Salicylaldehyde | 2-(((5-Hydroxypyrazin-2-yl)methylimino)methyl)phenol | Methanol (B129727), room temp. |

| 4-Methoxybenzaldehyde | 5-((((4-Methoxyphenyl)methylene)amino)methyl)pyrazin-2-ol | Acid catalyst, heat |

Derivatization to Form Ureas, Thioureas, and Carbamates

The nucleophilic primary amine is a versatile handle for the synthesis of ureas, thioureas, and carbamates.

Ureas: Substituted ureas can be synthesized by reacting the primary amine with an appropriate isocyanate. Alternatively, ureas can be formed through reactions with carbamoyl (B1232498) chlorides or by using phosgene (B1210022) equivalents followed by the addition of another amine. Pyrazole-containing ureas have been noted for their wide spectrum of biological activities nih.govnih.gov.

Thioureas: Analogous to urea (B33335) formation, thioureas are readily prepared by treating the primary amine with an isothiocyanate nih.gov. Other methods include reaction with thiophosgene (B130339) or carbon disulfide.

Carbamates: Carbamates are typically synthesized by the reaction of the amine with a chloroformate, such as ethyl or benzyl chloroformate, in the presence of a base. Carbamates are not only stable derivatives but are also widely used as protecting groups for amines in multi-step organic synthesis acs.org.

| Reagent | Product | Product Class |

|---|---|---|

| Phenyl isocyanate | 1-((5-Hydroxypyrazin-2-yl)methyl)-3-phenylurea | Urea |

| Methyl isothiocyanate | 1-((5-Hydroxypyrazin-2-yl)methyl)-3-methylthiourea | Thiourea |

| Benzyl chloroformate | Benzyl ((5-hydroxypyrazin-2-yl)methyl)carbamate | Carbamate |

| Ethyl isocyanate | 1-Ethyl-3-((5-hydroxypyrazin-2-yl)methyl)urea | Urea |

Cyclization Reactions and Annulation Strategies Utilizing this compound

This compound is a valuable building block for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The molecule possesses multiple nucleophilic centers—the primary amine, the ring nitrogens, and the enolic oxygen—that can participate in ring-forming reactions with suitable electrophiles.

For instance, reaction with 1,3-dielectrophiles can lead to the formation of new six-membered rings. The specific reaction pathway and the resulting isomeric product can be influenced by the nature of the reactants and reaction conditions. Similar amino-heterocycles, such as 5-aminopyrazoles, are known to be versatile precursors for a wide range of fused systems like pyrazolopyrimidines and pyrazolopyridines beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.govbeilstein-journals.org. Likewise, the cyclocondensation of 2-(aminomethyl)pyridines with activated nitroalkanes has been used to prepare imidazo[1,5-a]pyridines, demonstrating the utility of the aminomethyl-heterocycle motif in annulation strategies beilstein-journals.org. By analogy, this compound could be expected to undergo similar transformations to yield novel pyrazino-fused heterocycles.

| Reactant | Potential Fused Heterocyclic Product | Reaction Type |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazino[1,2-a]pyrimidine derivative | Condensation/Cyclization |

| α,β-Unsaturated ketone | Dihydropyrazino[1,2-a]pyridine derivative | Michael Addition/Cyclization |

| Ethyl acetoacetate | Pyrazino[1,2-a]pyrimidin-one derivative | Condensation/Cyclization |

| Phosgene equivalent | Imidazo[1,5-a]pyrazin-one derivative | Intramolecular Cyclization |

Multi-Component Reactions Incorporating this compound as a Key Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, are powerful tools in modern organic synthesis . The primary amine functionality of this compound makes it an ideal candidate for inclusion in various MCRs.

Imine-based MCRs, in particular, have gained significant attention for creating molecular diversity nih.gov. This compound can react with an aldehyde to form an imine in situ, which can then be intercepted by a third component. For example, in a three-component reaction analogous to those used for pyrazole (B372694) synthesis, the amine could react with an aldehyde and another nucleophile to construct complex molecular scaffolds researchgate.netnih.govmdpi.com. Such strategies could be employed to synthesize libraries of novel compounds based on the pyrazine core. For instance, a five-component reaction has been developed for the synthesis of pyrano[2,3-c]pyrazoles, showcasing the complexity achievable through MCRs mdpi.com.

| Component 1 | Component 2 | Component 3 | Potential Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Isocyanide | Ugi-type product |

| This compound | Aldehyde | Malononitrile | Substituted dihydropyridine (B1217469) derivative |

| This compound | Alkyne | Nitrile | Substituted pyrazole (via metal catalysis) nih.gov |

Acid-Base Reactivity and Salt Formation: Investigation of Protonation States

This compound possesses multiple sites susceptible to protonation: the exocyclic primary amine and the two nitrogen atoms within the pyrazine ring. The primary amine is expected to be the most basic site, readily accepting a proton from an acid to form a stable ammonium (B1175870) salt. The relative basicity of the ring nitrogens is lower due to the electron-withdrawing nature of the pyrazine ring and the influence of the hydroxyl/oxo group.

The pyrazin-2-ol can also act as a weak acid, with the hydroxyl proton being removable by a strong base. The precise pKa values would determine the protonation state at a given pH. The study of protonation can have significant implications for the electronic structure of the molecule, potentially altering charge distribution and reactivity, as seen in related pterin (B48896) systems nih.gov. Treatment with acids like hydrochloric acid or sulfuric acid would lead to the formation of the corresponding hydrochloride or sulfate (B86663) salts, which often exhibit increased water solubility and crystallinity compared to the free base.

| Site of Protonation | Conjugate Acid Structure | Notes |

|---|---|---|

| Primary Amine (-CH₂NH₂) | 5-((Ammonio)methyl)pyrazin-2-ol | Most favorable protonation site |

| Ring Nitrogen (N1) | 5-(Aminomethyl)-1H-pyrazin-2-on-1-ium | Less favorable than amine protonation |

| Ring Nitrogen (N4) | 5-(Aminomethyl)-4H-pyrazin-2-ol-4-ium | Less favorable than amine protonation |

| Hydroxyl Group (-OH) | 5-(Aminomethyl)pyrazin-2-olate (anion) | Deprotonation occurs in basic conditions |

Coordination Chemistry and Ligand Design with 5 Aminomethyl Pyrazin 2 Ol

Ligand Properties of 5-(Aminomethyl)pyrazin-2-ol

The structural features of this compound make it an intriguing candidate as a ligand in coordination chemistry. Its potential to form stable complexes with a variety of metal ions is rooted in the presence of multiple donor atoms and its capacity for different coordination modes.

Identification of Potential Metal Binding Sites: Nitrogen and Oxygen Donors